JNJ-10198409

Descripción general

Descripción

JNJ-10198409 es un inhibidor relativamente selectivo, activo por vía oral y competitivo con ATP de la tirosina quinasa del receptor del factor de crecimiento derivado de plaquetas (PDGF-RTK). Es conocido por su doble mecanismo de acción, que exhibe propiedades tanto antiangiogénicas como antiproliferativas de células tumorales . Este compuesto ha mostrado una actividad significativa contra la quinasa PDGF-β y la quinasa PDGF-α, lo que lo convierte en un agente potente en la investigación del cáncer .

Aplicaciones Científicas De Investigación

JNJ-10198409 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de PDGF-RTK y vías relacionadas.

Biología: Investigado por sus efectos sobre la proliferación celular, la angiogénesis y la apoptosis en diversas líneas celulares

Medicina: Explorado como un posible agente terapéutico para el tratamiento del cáncer, particularmente en la orientación de tumores con alta actividad de PDGF-RTK

Industria: Utilizado en el desarrollo de nuevos inhibidores de quinasas y fármacos anticancerígenos

Mecanismo De Acción

JNJ-10198409 ejerce sus efectos inhibiendo la actividad de PDGF-RTK, que juega un papel crucial en la proliferación celular y la angiogénesis. El compuesto se une al sitio de unión a ATP de la quinasa, evitando la fosforilación y la posterior activación de las vías de señalización aguas abajo . Esta inhibición conduce a una reducción de la proliferación de células tumorales y la angiogénesis, lo que lo convierte en un agente anticancerígeno eficaz .

Análisis Bioquímico

Biochemical Properties

JNJ-10198409 selectively inhibits PDGF-BB tyrosine kinase (IC50 = 4.2 nM) . It also inhibits TGF-β1-mediated elongation and stiffening response, and selectively blocks Actn1 activation . The compound interacts with PDGF receptors, which are mainly expressed by cells of mesenchymal origin, such as fibroblasts, pericytes, and vascular smooth muscle cells .

Cellular Effects

This compound has shown to inhibit the growth of neuroblastoma cells without affecting the growth of primary pediatric neural crest-like stem cells . It has also demonstrated antiproliferative activity in several human tumor cell lines . The compound influences cell function by inhibiting the activity of Src family kinases .

Molecular Mechanism

This compound functions by inhibiting the activity of PDGF receptor tyrosine kinases . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase active site . This inhibition disrupts the PDGF signaling pathway, which plays a crucial role in cell proliferation, differentiation, migration, and survival .

Temporal Effects in Laboratory Settings

In vitro, this compound has shown to inhibit neuroblastoma cell growth in AlamarBlue assays and rapidly induce apoptotic cell death

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly stated in the available literature. It is known that the compound inhibits PDGF-BB tyrosine kinase, which plays a key role in various cellular processes .

Transport and Distribution

Pdgf receptors, which this compound targets, are transmembrane proteins , suggesting that the compound likely interacts with cellular membranes.

Subcellular Localization

Given that it targets PDGF receptors, which are located on the cell membrane , it can be inferred that the compound localizes to the cell membrane to exert its effects.

Métodos De Preparación

La síntesis de JNJ-10198409 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales para lograr la actividad deseada. La ruta sintética generalmente incluye:

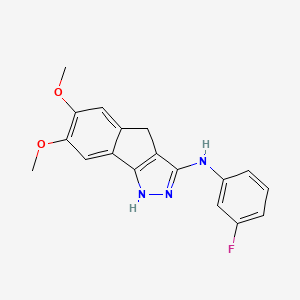

Formación de la estructura central: Esto implica la ciclización de precursores apropiados para formar el núcleo indeno[1,2-c]pirazola.

Modificaciones de grupos funcionales: Introducción de grupos metoxi y fluorofenilamina para mejorar la actividad inhibitoria contra PDGF-RTK

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente implicarían la optimización de la ruta sintética para la producción a gran escala, asegurando un alto rendimiento y pureza.

Análisis De Reacciones Químicas

JNJ-10198409 experimenta varias reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales del compuesto, alterando potencialmente su actividad.

Reacciones de sustitución: Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes y nucleófilos, lo que lleva a la formación de derivados con diferentes propiedades

Productos principales: Los productos primarios formados a partir de estas reacciones son derivados de this compound con grupos funcionales modificados, que se pueden utilizar para estudiar las relaciones estructura-actividad.

Comparación Con Compuestos Similares

JNJ-10198409 es único en su doble mecanismo de acción, combinando propiedades antiangiogénicas y antiproliferativas. Los compuestos similares incluyen:

Imatinib: Un inhibidor de PDGF-RTK conocido con propiedades anticancerígenas similares.

Sunitinib: Otro inhibidor de quinasas que se dirige a múltiples receptores, incluido PDGF-RTK.

Sorafenib: Un inhibidor de multiquinasas con actividad contra PDGF-RTK y otras quinasas

Estos compuestos comparten mecanismos de acción similares, pero difieren en su selectividad y potencia contra diversas quinasas, destacando la singularidad de this compound en su orientación específica de PDGF-RTK .

Propiedades

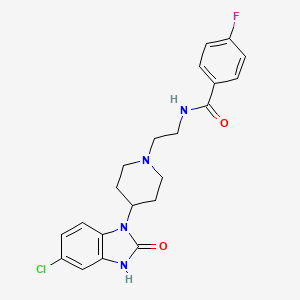

IUPAC Name |

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNURMVOKAERHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430890 | |

| Record name | JNJ-10198409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627518-40-5 | |

| Record name | JNJ-10198409 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

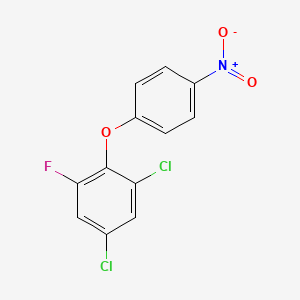

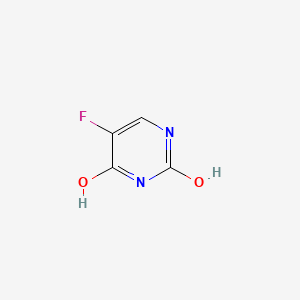

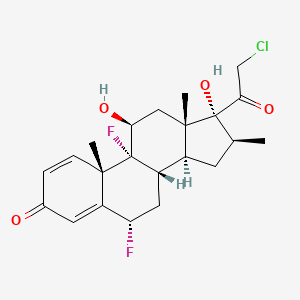

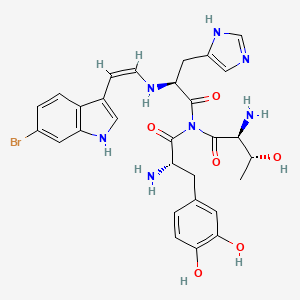

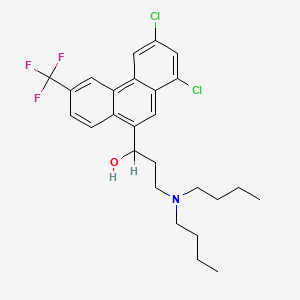

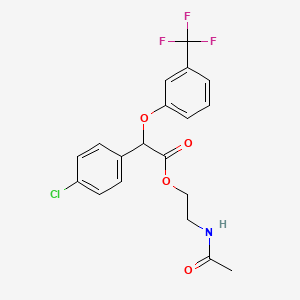

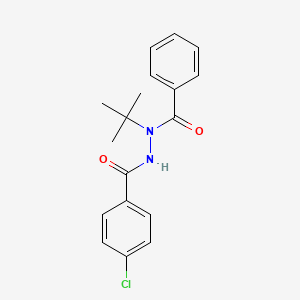

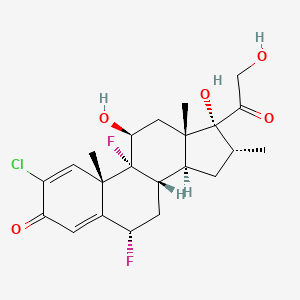

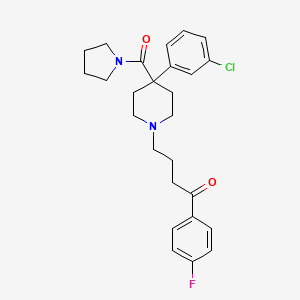

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.